molecular formula C7H5ClN2S2 B1405049 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine CAS No. 1439823-62-7

4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine

Cat. No.: B1405049
CAS No.: 1439823-62-7
M. Wt: 216.7 g/mol
InChI Key: JLTLHRLLQJAAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine” is a heterocyclic compound . It belongs to the thiazolopyridine family . It is a colorless to pale yellow crystalline solid.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H5ClN2S2 . The crystal structure of this compound has been studied .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 216.711 Da . It is a light-yellow liquid with an odor similar to pyridine .

Scientific Research Applications

Synthesis and Chemical Properties

  • A one-step synthesis method for thiazolo[5,4-c]pyridines, including 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine derivatives, has been developed. This process allows for the addition of various substituents to the pyridinoid ring (Sahasrabudhe et al., 2009).
  • The condensation of related compounds with 4-amino-2-methylthio-5-phenylthiazolium benzenesulfonate leads to the formation of novel heterosystems used in the synthesis of dyes (Mikitenko & Romanov, 1983).

Antibacterial Properties

  • Derivatives of thiazolo[5,4-c]pyridine have shown potential antibacterial activity. The structure and antibacterial properties of these compounds were confirmed through density functional theory calculations and experimental testing (Etemadi et al., 2016).

Antiproliferative Activities

  • Novel thiazolo[5,4-b]pyridine derivatives have been synthesized and tested for antiproliferative properties against human cancer cell lines. These compounds, prepared through a one-pot synthesis process, show biological effects comparable to cisplatin in some cases (Matysiak et al., 2012).
  • Another study on thiazolo[5,4-d]pyrimidines, a related class of compounds, highlights their potential as antiproliferative agents, with some derivatives inducing apoptosis in cancer cell lines (Singh et al., 2013).

Molecular Docking and Cytotoxicity

  • Molecular docking studies and cytotoxicity evaluations of 1,3,4-thiadiazole and 1,3-thiazole derivatives containing a pyridine moiety, closely related to this compound, have revealed significant anticancer activities against human colon carcinoma and hepatocellular carcinoma cell lines (Abouzied et al., 2022).

Additional Applications

  • The synthesis and reactions of polynuclear heterocycles, including thiazolo[5,4-c]pyridine derivatives, have been explored for their potential biological activities, particularly as inhibitors of adenosine kinase and in anticancer treatments (El-Gazzar et al., 2006).
  • Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine derivatives, synthesized using 4-chloro-2-(methylthio)pyrimidine, have been studied for their fluorescence characteristics, which could have applications in imaging and diagnostics (Ebrahimpour et al., 2017).

Mechanism of Action

Safety and Hazards

It is recommended to avoid breathing mist, gas or vapours of this compound. Contact with skin and eye should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-​2-​yl)​hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-​5-​substituted-aryl-​diazenylthiazoles were prepared from the reaction of 3-​ (2-​Thienyl)​-​5-​aryl-​1-​thiocarbamoyl-​2-​pyrazolines with hydrazonyol .

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S2/c1-11-7-10-4-2-3-9-6(8)5(4)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTLHRLLQJAAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250237
Record name 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439823-62-7
Record name 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439823-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine
Reactant of Route 6
4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.